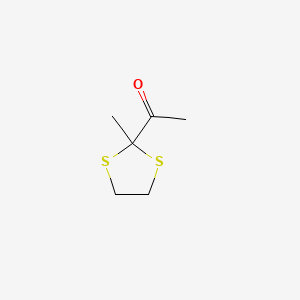
2-Acetyl-2-methyl-1,3-dithiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-2-methyl-1,3-dithiolane is a five-membered heterocyclic compound containing a disulfide bond. This compound is part of the 1,3-dithiolane family, which is known for its unique chemical properties and reactivity due to the geometric constraints imposed on the sulfur-sulfur bond. The presence of the acetyl and methyl groups further modifies its chemical behavior, making it a compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-methyl-1,3-dithiolane typically involves the reaction of a suitable precursor with a dithiol. One common method is the reaction of this compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. This reaction proceeds under mild conditions and results in the formation of the desired 1,3-dithiolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-2-methyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, forming thiols.
Substitution: The acetyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Acetyl-2-methyl-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox reactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant activity.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 2-Acetyl-2-methyl-1,3-dithiolane involves its ability to undergo redox reactions. The disulfide bond can be readily reduced to form thiols, which can then participate in various biochemical processes. This redox activity is crucial for its role in biological systems, where it can act as an antioxidant and protect cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dithiolane: Another five-membered ring compound with a disulfide bond.
1,3-Dithiane: A six-membered ring compound with similar reactivity.
Lipoic Acid: A naturally occurring compound with a 1,2-dithiolane ring, known for its antioxidant properties.
Uniqueness
2-Acetyl-2-methyl-1,3-dithiolane is unique due to the presence of the acetyl and methyl groups, which modify its chemical behavior and enhance its reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role .
Propiedades
Número CAS |
33266-07-8 |
|---|---|
Fórmula molecular |
C6H10OS2 |
Peso molecular |
162.3 g/mol |
Nombre IUPAC |
1-(2-methyl-1,3-dithiolan-2-yl)ethanone |
InChI |
InChI=1S/C6H10OS2/c1-5(7)6(2)8-3-4-9-6/h3-4H2,1-2H3 |
Clave InChI |
CZFIROOFEBLGGD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(SCCS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















